molecular formula C12H17N B2699791 5,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline CAS No. 2580250-64-0

5,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2699791
CAS No.: 2580250-64-0
M. Wt: 175.275
InChI Key: VRZKZHDAKOGLNE-UHFFFAOYSA-N
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Description

5,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound belonging to the quinoline family It is characterized by a tetrahydroquinoline core structure with three methyl groups attached at the 5th, 6th, and 7th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the condensation of appropriate aldehydes with aniline derivatives, followed by cyclization and reduction steps. For instance, hydroquinolinecarbaldehyde can be treated with iodine in a mixture of aqueous ammonia and tetrahydrofuran (THF) at room temperature to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into fully saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and selenium dioxide are commonly used oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation using halogens or halogenating agents, followed by nucleophilic substitution with various nucleophiles.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, fully saturated tetrahydroquinoline derivatives, and substituted quinoline compounds .

Scientific Research Applications

5,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its trimethyl substitution enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

5,6,7-trimethyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-8-7-12-11(5-4-6-13-12)10(3)9(8)2/h7,13H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZKZHDAKOGLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCN2)C(=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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